1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. It consists of a glycerol backbone esterified with myristic acid at the sn-1 position and stearic acid at the sn-2 position, with a phosphocholine head group at the sn-3 position . This compound is known for its role in forming lipid bilayers and its involvement in various biological processes.
Mechanism of Action
Target of Action
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . They are a major component of biological membranes and can be used by cells in the production of lipid second messengers .
Mode of Action
MSPC, being a phospholipid, is involved in the formation of lipid bilayers, a fundamental component of cell membranes . It can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .
Biochemical Pathways
As a component of cell membranes, MSPC plays a crucial role in the structure and function of cells. It contributes to the fluidity and integrity of the membranes, and influences the function of proteins within the membrane .
Pharmacokinetics
As a lipid, it is likely to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the bloodstream .
Result of Action
The primary result of MSPC’s action is the formation and maintenance of cellular membranes. This is essential for the survival and function of all cells .
Action Environment
The action of MSPC can be influenced by various environmental factors. For example, the phase transition temperature, which is the temperature at which MSPC changes from the gel to the liquid crystalline phase, has been reported to be 30°C . This suggests that temperature can influence the state of MSPC in biological membranes, potentially affecting its function .
Biochemical Analysis
Biochemical Properties
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily due to its role as a structural component of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be hydrolyzed by phospholipases, which are enzymes that break down phospholipids into fatty acids and other lipophilic substances . This interaction is essential for membrane remodeling and signal transduction processes. Additionally, this compound can form lipid bilayers, which are critical for maintaining the integrity and functionality of cellular membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is a key component of the lipid bilayer, affecting membrane fluidity and permeability . This compound can modulate the activity of membrane-bound receptors and ion channels, thereby influencing cell signaling pathways. Furthermore, changes in the levels of this compound can impact gene expression by altering the composition of lipid rafts, which are specialized membrane microdomains involved in signal transduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can interact with proteins and enzymes involved in lipid metabolism and signal transduction. For example, it can bind to phospholipase A2, leading to the release of arachidonic acid, a precursor for eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . Additionally, this compound can influence enzyme activity by altering the lipid environment of the membrane, thereby affecting the function of membrane-associated enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can be hydrolyzed by phospholipases over time . Long-term studies have shown that changes in the levels of this compound can affect cellular function, including alterations in membrane fluidity and signal transduction pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can support normal cellular functions by maintaining membrane integrity and facilitating signal transduction . At high doses, it may cause toxic effects, such as membrane destabilization and disruption of cellular homeostasis . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. It can be synthesized through the Kennedy pathway, where phosphocholine is coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine, which is then transferred to a diacylglycerol molecule to form the phosphatidylcholine . This compound can also be degraded by phospholipases, releasing fatty acids and glycerophosphocholine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipoproteins for transport in the bloodstream and can be taken up by cells through receptor-mediated endocytosis . Once inside the cell, it can be distributed to different cellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it plays a crucial role in maintaining membrane structure and function . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through a series of esterification reactions. The glycerol backbone is first esterified with myristic acid and stearic acid at the sn-1 and sn-2 positions, respectively. This is followed by the attachment of the phosphocholine head group at the sn-3 position. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct esterification and attachment of the head group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by enzymes such as phospholipases, resulting in the release of fatty acids and glycerophosphocholine.
Substitution: The phosphocholine head group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases under physiological conditions.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, under mild to moderate conditions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of liposomes.
Industry: Utilized in the production of liposomal formulations for cosmetics and pharmaceuticals.
Comparison with Similar Compounds
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine can be compared with other phosphatidylcholines, such as:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains palmitic acid and oleic acid, differing in the fatty acid composition.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains stearic acid and arachidonic acid, with a polyunsaturated fatty acid at the sn-2 position.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid at both the sn-1 and sn-2 positions, leading to different physical properties.
The uniqueness of this compound lies in its specific fatty acid composition, which imparts distinct biophysical properties to the lipid bilayers it forms .
Properties
IUPAC Name |
[(2R)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQXZHDAGZOEO-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997705 | |
Record name | 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(14:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76343-22-1 | |
Record name | 1-Myristoyl-2-stearoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-MYRISTOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WU8H3TG2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine (MSPC) in the formulation of thermosensitive liposomes?
A: MSPC is a phospholipid that serves as a critical component of the lipid bilayer in thermosensitive liposomes (TSLs). In the study by [], MSPC, along with other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG (2000)), forms the structural basis of the liposome. The specific molar ratio of these lipids (57:40:30:3 for DPPC:MSPC:Cholesterol:DSPE-mPEG) is crucial for achieving the desired thermosensitive properties. These liposomes are designed to release their payload, in this case, the anti-cancer drug daunorubicin, in response to mild hyperthermia.
Q2: How does the composition of the liposome, including the presence of MSPC, contribute to its thermosensitivity?
A: The thermosensitivity of the liposomes arises from the phase transition behavior of the lipid mixture. Each lipid has a characteristic transition temperature at which it shifts from a gel-like ordered state to a more fluid liquid crystalline state. The combination and ratio of DPPC, MSPC, cholesterol, and DSPE-mPEG (2000) are chosen to achieve a phase transition temperature slightly above body temperature. When exposed to mild hyperthermia, the liposomes undergo a phase transition, increasing their permeability and facilitating the release of the encapsulated daunorubicin [].
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